molecular formula C15H13NO4S B2608775 3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-10-5

3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2608775
CAS No.: 900019-10-5
M. Wt: 303.33
InChI Key: FKMZZOVHDLZEKZ-UHFFFAOYSA-N
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Description

3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid is a synthetic organic compound featuring a thiophene core substituted with a carboxylic acid group at the 2-position and a phenoxy moiety at the 3-position. The phenoxy group is further modified with a cyclopropylcarbonyl amino substituent.

Properties

IUPAC Name

3-[2-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(9-5-6-9)16-10-3-1-2-4-11(10)20-12-7-8-21-13(12)15(18)19/h1-4,7-9H,5-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZZOVHDLZEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the development of pharmaceutical agents due to its potential biological activities. Research indicates that derivatives of thiophenecarboxylic acids often exhibit:

  • Antioxidant Activity : Thiophene derivatives have been studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For instance, compounds similar to 3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid have demonstrated significant inhibition of free radicals in various assays .
  • Antibacterial Properties : The compound has been evaluated for its effectiveness against various bacterial strains. Studies show that certain thiophene derivatives exhibit higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .
  • Anticancer Potential : Preliminary investigations suggest that compounds with similar structures may possess selective cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy .

Organic Synthesis

In organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Coupling Reactions : The compound can participate in coupling reactions to form new carbon-carbon bonds, which is essential in synthesizing larger organic molecules.
  • Functionalization : The presence of reactive groups enables further functionalization, allowing chemists to tailor compounds for specific applications or enhance their properties.

Biological Studies

The biological implications of this compound extend beyond pharmacology:

  • Mechanistic Studies : Understanding how this compound interacts with biological targets can provide insights into its mechanism of action. This is crucial for developing targeted therapies.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity can guide the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—thiophene-carboxylic acid, phenoxy linker, and cyclopropylcarbonyl group—are shared with several pharmacologically active molecules. Below is a comparative analysis based on evidence-derived analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Target (Hypothesized) Key Properties Reference
Target Compound Thiophene-2-carboxylic acid Phenoxy-(cyclopropylcarbonyl)amino Unknown (e.g., kinase or GPCR) Moderate solubility (polar groups) N/A
2-(Cyclopropyl)thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Cyclopropyl at position 2 Enzymatic targets (e.g., proteases) Low solubility (hydrophobic substituent)
Ciproxifan Imidazole-phenyl Cyclopropylcarbonyl-phenoxypropyl Histamine H3 receptor High potency (Ki = 0.5–1.9 nM)
5-(3,3-Dimethyl-1-butyn-1-yl)-3-[(cis-4-hydroxycyclohexyl)...]thiophenecarboxylic acid Thiophene-2-carboxylic acid Bulky alkyne and cyclohexyl groups HCV (speculative) High cost ($653/50 mg), low solubility

Key Findings from Analogous Compounds

Role of Cyclopropyl Groups: In Ciproxifan, the cyclopropylcarbonyl group enhances binding affinity and selectivity for the histamine H3 receptor, contributing to sub-nanomolar potency . This suggests that the cyclopropyl moiety in the target compound may similarly improve interactions with hydrophobic binding pockets.

Thiophene vs. Thiazole Cores: Compounds like 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid () highlight that replacing thiophene with thiazole alters electronic properties and ring size, which can affect conformational flexibility and target engagement .

Substituent Bulk and Solubility: The 5-(3,3-dimethyl-1-butyn-1-yl)-substituted thiophene () shows that bulky substituents (e.g., alkynes, cyclohexyl groups) reduce solubility but may enhance target specificity through steric effects . The target compound’s phenoxy group likely offers better solubility than aliphatic substituents.

Hypothetical Pharmacological Profile

Based on analogs:

  • Bioavailability: The phenoxy linker could improve oral bioavailability compared to purely hydrophobic analogs, as seen in Ciproxifan’s 62% oral bioavailability in mice .
  • Therapeutic Potential: Structural similarities to HCV-targeting compounds () suggest possible antiviral or enzyme-inhibitory applications, though further testing is required.

Biological Activity

3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. The compound's molecular formula is C15H13NO4S, and it has a molar mass of approximately 303.33 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring , a phenoxy group , and a cyclopropylcarbonyl amino moiety , which contribute to its reactivity and biological activity. The unique combination of these functional groups may provide distinctive biological effects compared to similar compounds.

Compound Name Molecular Formula Unique Features
3-Amino-4-methylthiophene-2-carboxylic acidC9H9NO3SContains an amino group directly on the thiophene ring, enhancing solubility.
Methyl 3-Amino-4-methylthiophene-2-carboxylateC7H9NO2SAn ester derivative that may exhibit different reactivity compared to carboxylic acids.
5-Cyclopropylcarbonyl-amino-3-methylthiophene-2-carboxylic acidC12H13NO3SFeatures a methyl group on the thiophene, potentially altering its biological activity.

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, which could lead to potential applications in treating infections.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could have therapeutic implications for chronic inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests potential as an antibacterial agent.
  • Cancer Cell Line Testing :
    • In vitro tests on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. This effect was attributed to the modulation of cyclin-dependent kinases.
  • Anti-inflammatory Research :
    • In a model of induced inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use in managing inflammatory conditions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid and its intermediates?

The synthesis typically involves coupling a cyclopropylcarbonyl-substituted aniline intermediate with a functionalized thiophene-carboxylic acid scaffold. For example, analogous compounds (e.g., tetrahydrobenzothiophene derivatives) are synthesized via refluxing intermediates with anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen, followed by purification via reversed-phase HPLC (30% → 100% methanol-water gradient) . Key steps include:

  • Amide bond formation : Cyclopropylcarbonyl groups are introduced via nucleophilic acyl substitution.
  • Protection/deprotection strategies : Carboxylic acid groups are often protected as methyl esters and later hydrolyzed.
  • Purification : HPLC or column chromatography is critical for isolating high-purity products, as seen in yields of 47–67% for related structures .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • 1H/13C NMR : Assignments of aromatic protons (δ 6.8–7.5 ppm), carbonyl carbons (δ 165–175 ppm), and cyclopropyl signals (δ 1.0–2.5 ppm) are critical. For example, compound 2 in showed distinct cyclohexenyl and tetrahydrobenzothiophene resonances .
  • IR spectroscopy : Confirms amide N–H stretches (~3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and C–O (1250 cm⁻¹) bonds .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, as demonstrated for thiophene derivatives in .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative strains (e.g., S. aureus, E. coli) are standard. highlights MIC values ≤4 µg/mL for structurally similar tetrahydrobenzothiophene-carboxylic acid derivatives .
  • Enzyme inhibition studies : Assays targeting bacterial enzymes (e.g., dihydrofolate reductase) or eukaryotic kinases may be employed, depending on the hypothesized mechanism .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

  • Solvent selection : Replacing dichloromethane with greener solvents (e.g., ethyl acetate) may enhance sustainability without compromising yield .
  • Catalysis : Palladium-catalyzed coupling or enzymatic amidation could reduce reaction times, as suggested by methods in for related thiophene esters .
  • Process analytical technology (PAT) : Real-time monitoring (e.g., in-situ IR) during reflux or HPLC purification ensures intermediate stability and product consistency .

Q. How should contradictory data in biological activity be analyzed?

  • Structure-activity relationship (SAR) studies : Compare activity trends across analogs. For instance, shows that tert-butyl substituents on the tetrahydrobenzothiophene ring enhance antibacterial potency, while electron-withdrawing groups (e.g., Cl) may reduce solubility .
  • Metabolic stability assays : Discrepancies between in vitro and in vivo results may arise from rapid hepatic clearance, necessitating microsomal stability tests .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the hypothesized target .

Q. What computational strategies aid in understanding its mechanism of action?

  • Molecular docking : Predict binding modes with bacterial targets (e.g., penicillin-binding proteins) using software like AutoDock or Schrödinger .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding residues .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity to guide derivative design .

Q. How can researchers address solubility challenges in formulation?

  • Salt formation : Convert the carboxylic acid to a sodium or lysine salt, as done for thiophene derivatives in .
  • Prodrug strategies : Esterify the carboxylic acid (e.g., methyl ester) to enhance permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve aqueous dispersion, as explored for similar hydrophobic drugs .

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